molecular formula C19H16O4 B12532797 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 663605-72-9

8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12532797
CAS No.: 663605-72-9
M. Wt: 308.3 g/mol
InChI Key: MSGSLAIQWCZSBU-UHFFFAOYSA-N
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Description

8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one: is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes an ethenyl group, two methoxy groups, and a phenyl group attached to a benzopyranone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxyflavone and styrene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.

Scientific Research Applications

8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.

    Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as anticancer or antimicrobial effects.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

    Effects: The compound’s effects are mediated through its ability to scavenge free radicals, inhibit enzyme activity, or modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxyflavone: A structurally related compound with similar biological activities.

    Chrysin: Another flavonoid with a similar core structure but lacking the ethenyl group.

    Hispidulin: A flavonoid with additional hydroxyl groups, offering different biological properties.

Uniqueness

8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the ethenyl group, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

663605-72-9

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

8-ethenyl-5,7-dimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C19H16O4/c1-4-13-16(21-2)11-17(22-3)18-14(20)10-15(23-19(13)18)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3

InChI Key

MSGSLAIQWCZSBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=O)C=C(OC2=C1C=C)C3=CC=CC=C3)OC

Origin of Product

United States

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